2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine
Overview
Description
This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It is related to the class of organic compounds known as phenylpyridines .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring linked to a pyridine ring . It contains total 38 bond(s); 21 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 Thiophene(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.7 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Molecular Engineering
Researchers have developed synthetic approaches for a set of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives, showcasing the chemical tunability of photophysical properties through functional group modifications on the thieno[3,2-b]pyridine-5(4H)-one scaffold. These compounds are prepared via a series of reactions, including the Suzuki-Miyaura cross-coupling reaction and regioselective aza-[3 + 3] cycloaddition, demonstrating the versatility of these compounds for further chemical modification and application in various fields (Sung et al., 2018).
Photophysical Properties and Potential Antitumor Applications
The photophysical properties, such as absorption and fluorescence of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, have been evaluated, showing reasonable fluorescence quantum yields and solvatochromic behavior. These properties make them suitable for incorporation into lipid membranes and nanoliposome formulations, suggesting potential applications in drug delivery systems for antitumor compounds (Carvalho et al., 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for Fe3+/Fe2+ sensitivity demonstrates the utility of these compounds in biochemical sensing. These chemosensors show high selectivity and fluorescence activity, highlighting their potential for biological and environmental monitoring applications (Maity et al., 2018).
Solid-State Fluorescence
Investigations into the solid-state fluorescence properties of novel benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been carried out, showing strong fluorescence in the solid state. These findings open the door to applications in organic electronics and photonics, where solid-state luminescent materials are highly sought after (Yokota et al., 2012).
Fluorescence ON/OFF Switching Sensors
The creation of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure illustrates the compound's ability to undergo fluorescence ON/OFF switching upon binding with Zn2+. This characteristic is particularly beneficial for the development of new diagnostic tools and for studying zinc's role in biological processes (Hagimori et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-(2-fluoropyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S/c13-12-7-10(1-4-14-12)15-5-2-11-9(8-15)3-6-16-11/h1,3-4,6-7H,2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZRGLDKVRJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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